3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
Coupling Reaction: The acetylated indole is then coupled with 2-(4-methoxy-1H-indol-1-yl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents like methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Alkylated derivatives with new alkyl groups attached to the indole nitrogen.
Scientific Research Applications
3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-acetyl-1H-indol-1-yl)propanoic acid
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 1H-indol-3-yl derivatives
Uniqueness
3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is unique due to its specific structural features, such as the presence of both acetyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H25N3O3/c1-17(28)20-16-27(21-7-4-3-6-18(20)21)14-11-24(29)25-12-15-26-13-10-19-22(26)8-5-9-23(19)30-2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,29) |
InChI Key |
KGIKESZLQHBGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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